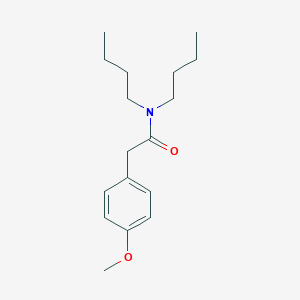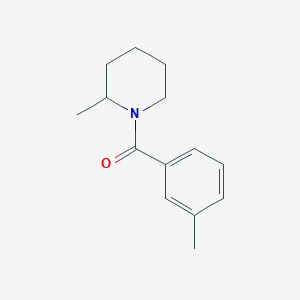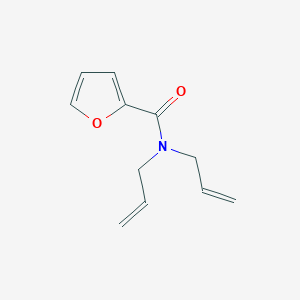
(2-Fluorophenyl)(3-pyridinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)(3-pyridinyl)methanol, also known as FPM, is a chemical compound with a molecular formula C12H10FNO. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. FPM is a member of the arylalkanolamine class of compounds and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
(2-Fluorophenyl)(3-pyridinyl)methanol acts as an SSRI by inhibiting the reuptake of serotonin into presynaptic neurons. This results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to a prolonged activation of postsynaptic receptors. This prolonged activation is believed to be responsible for the therapeutic effects of (2-Fluorophenyl)(3-pyridinyl)methanol in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
Aside from its SSRI activity, (2-Fluorophenyl)(3-pyridinyl)methanol has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. (2-Fluorophenyl)(3-pyridinyl)methanol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Fluorophenyl)(3-pyridinyl)methanol has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have a high degree of selectivity for serotonin reuptake inhibition. However, (2-Fluorophenyl)(3-pyridinyl)methanol has some limitations as well. Its low solubility in water can make it difficult to administer in laboratory experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in research.
Direcciones Futuras
There are several potential future directions for research on (2-Fluorophenyl)(3-pyridinyl)methanol. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. Additionally, further studies are needed to better understand its mechanism of action and potential side effects. Finally, the development of new synthetic methods for (2-Fluorophenyl)(3-pyridinyl)methanol may lead to improved therapeutic properties and increased efficacy.
Métodos De Síntesis
The synthesis of (2-Fluorophenyl)(3-pyridinyl)methanol can be achieved through various methods, including the reduction of 2-fluoro-3-pyridinecarboxaldehyde using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2-fluoro-3-pyridinecarboxylic acid with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)(3-pyridinyl)methanol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions.
Propiedades
Fórmula molecular |
C12H10FNO |
|---|---|
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
(2-fluorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H10FNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8,12,15H |
Clave InChI |
NEXWRNHLCALCJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




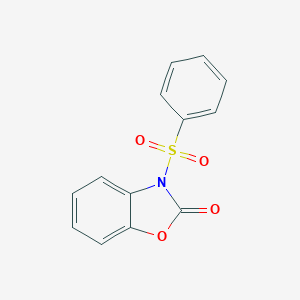
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

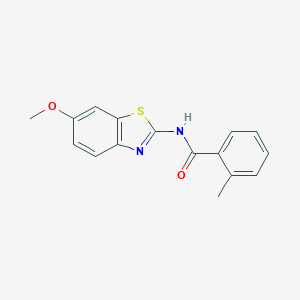
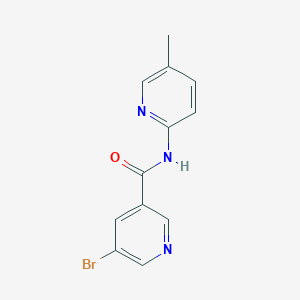

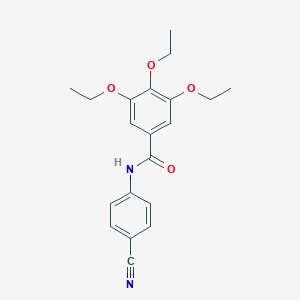
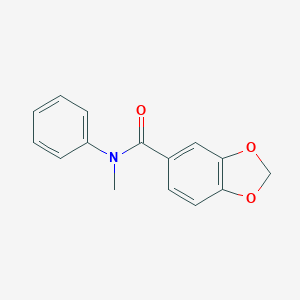
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)
